molecular formula C7H4Br2FNO2 B2478231 2-Amino-3,5-dibromo-4-fluorobenzoic acid CAS No. 1027512-91-9

2-Amino-3,5-dibromo-4-fluorobenzoic acid

Cat. No.: B2478231
CAS No.: 1027512-91-9
M. Wt: 312.92
InChI Key: FCDUVODEYZAMHX-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-4-fluorobenzoic acid: is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 g/mol . It is characterized by the presence of amino, bromine, and fluorine substituents on a benzoic acid core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-amino-3,5-dibromo-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDUVODEYZAMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4-fluorobenzoic acid typically involves the bromination and fluorination of a benzoic acid derivative. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromo-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Nitro or nitroso compounds.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

2-Amino-3,5-dibromo-4-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison:

Biological Activity

2-Amino-3,5-dibromo-4-fluorobenzoic acid (C₇H₄Br₂FNO₂) is a halogenated benzoic acid derivative notable for its unique structural features, including two bromine atoms and one fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular weight of this compound is 312.92 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for drug development.

Property Value
Molecular FormulaC₇H₄Br₂FNO₂
Molecular Weight312.92 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the amino group and participate in halogen bonding via the bromine and fluorine substituents. These interactions can modulate the activity of various enzymes and receptors, leading to significant biological effects such as:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation by targeting specific molecular pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

In vitro studies have explored the anticancer effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis and inhibit cell growth.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of this compound against common bacterial strains. The study concluded that the compound could serve as a lead for developing new antimicrobial agents due to its significant inhibition rates.
  • Anticancer Research : Another study focused on the effects of this compound on cancer cell lines. The findings indicated that it could effectively reduce cell viability and promote apoptosis in targeted cancer cells, suggesting its potential as an anticancer therapeutic agent.

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